3-(3,4-Dimethoxybenzyl)-4-methoxy-4-oxobutanoic acid is a chemical compound with significant potential in medicinal chemistry. It is characterized by its complex structure and biological activity, which makes it a subject of interest in various scientific studies. The compound's systematic name reflects its chemical structure, which includes a dimethoxybenzyl group and a methoxy-oxobutanoic acid moiety.
3-(3,4-Dimethoxybenzyl)-4-methoxy-4-oxobutanoic acid belongs to the class of organic compounds known as phenolic acids. It features multiple functional groups, including methoxy and carboxylic acid groups, which contribute to its reactivity and potential biological effects.
The synthesis of 3-(3,4-dimethoxybenzyl)-4-methoxy-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of 4-methoxy-4-oxobutanoic acid with 3,4-dimethoxybenzyl bromide in the presence of a base such as potassium carbonate.
The molecular formula for 3-(3,4-dimethoxybenzyl)-4-methoxy-4-oxobutanoic acid is , with a molecular weight of approximately 282.29 g/mol. The structure can be represented using various notations:
InChI=1S/C14H18O6/c1-18-11-5-4-9(7-12(11)19-2)6-10(8-13(15)16)14(17)20-3/h4-5,7,10H,6,8H2,1-3H3,(H,15,16)
OC(CC(C(=O)OC)Cc1cc(OC)c(cc1)OC)=O
This structure highlights the presence of methoxy groups attached to both the benzyl and butanoic acid components.
The compound has been cataloged with a CAS Registry Number of 78647-52-6, facilitating its identification in chemical databases .
The compound can participate in various chemical reactions due to its functional groups. Notable reactions include:
These reactions typically require specific conditions such as catalysts or heat to proceed efficiently. For example, esterification often requires an acid catalyst and heat to drive the reaction toward product formation.
The mechanism of action for 3-(3,4-dimethoxybenzyl)-4-methoxy-4-oxobutanoic acid involves its interaction with biological targets at the molecular level. While specific pathways are not extensively documented for this compound alone, similar compounds have been shown to exhibit anti-inflammatory and antioxidant activities.
Research suggests that compounds with similar structures may inhibit enzymes involved in inflammatory pathways or modulate signaling cascades related to oxidative stress.
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents due to its hydrophobic aromatic groups.
Relevant data regarding toxicity or safety profiles are essential for handling this compound safely in laboratory settings.
3-(3,4-Dimethoxybenzyl)-4-methoxy-4-oxobutanoic acid has potential applications in:
Research continues into optimizing its synthesis and exploring further applications within medicinal chemistry and materials science contexts.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: